
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a synthetic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. CMOPO is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research topic among scientists.
作用机制
The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the molecule and the receptor. Additionally, this compound may interact with certain enzymes in the body, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. It has also been suggested that this compound may be beneficial in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. The main limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
For 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole research include the exploration of its potential applications in the field of medicinal chemistry, such as the development of novel drugs and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential of this compound as an antimicrobial agent. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of certain neurological disorders.
合成方法
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is synthesized using a method known as the Diels-Alder reaction. This reaction involves the reaction of an electron-rich diene and an electron-deficient dienophile. In the case of this compound, the diene is 2-chloromethyl-4-methyl-1,3-butadiene and the dienophile is propan-2-yl-1,3-oxazole. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds through a cycloaddition mechanism. The product of the reaction is the desired this compound compound.
科学研究应用
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, including a variety of heterocyclic compounds and polycyclic aromatic compounds. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in the field of catalysis. In addition, this compound has been used in the synthesis of novel drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer agents.
属性
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTAZFCMCRBDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
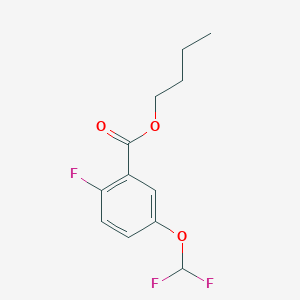
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
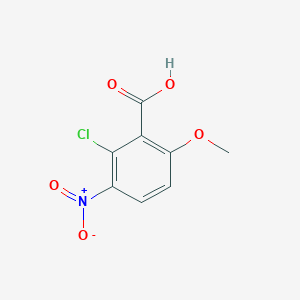
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
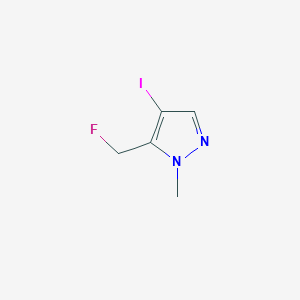

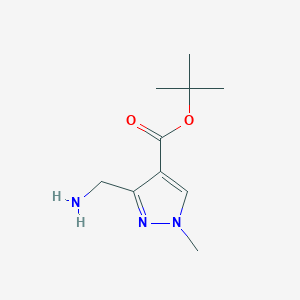

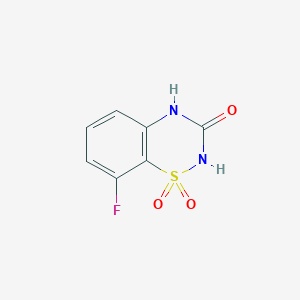
![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)